Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 334498-24-7
Molecular Weight: 429.499 g/mol
Preparation Methods
Industrial Production:: Information on industrial-scale production methods is limited, likely due to its specialized nature.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate may undergo oxidation reactions.
Reduction: Reduction reactions are possible, although specific conditions remain elusive.
Substitution: The compound could participate in substitution reactions.
Common Reagents and Major Products:: Unfortunately, detailed reagents and major products are not well-documented. Further research is needed to explore these aspects.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It may serve as a building block for more complex molecules.
Biology: Researchers might investigate its interactions with biological systems.
Medicine: Its potential therapeutic properties warrant exploration.
Industry: Although specifics are scarce, it could have industrial applications.
Mechanism of Action
The precise mechanism by which Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate exerts its effects remains unknown. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are challenging due to limited data, researchers may explore related compounds such as:
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
ethyl 2-[(1-butyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-3-5-14-25-18-13-9-7-11-16(18)20(26)19(22(25)28)21(27)24-17-12-8-6-10-15(17)23(29)30-4-2/h6-13,26H,3-5,14H2,1-2H3,(H,24,27) |
InChI Key |
UUWWWQCCYUXVRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OCC)O |
Origin of Product |
United States |
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